molecular formula C21H28N2O6 B12900701 Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate CAS No. 6625-25-8

Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate

Cat. No.: B12900701
CAS No.: 6625-25-8
M. Wt: 404.5 g/mol
InChI Key: RHPXTDYRQAZNKP-UHFFFAOYSA-N
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Description

Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate is a complex organic compound belonging to the pyrrole family. This compound is characterized by its unique structure, which includes multiple ester groups and a pyrrole ring system. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate typically involves the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate . This process is confirmed by IR, NMR, and mass spectra . The reaction conditions often include the use of specific solvents and catalysts to facilitate the hydrolysis and subsequent esterification reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would include the careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s ester groups and pyrrole ring system allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate is unique due to its specific arrangement of ester groups and the presence of a methyl group on the pyrrole ring

Properties

CAS No.

6625-25-8

Molecular Formula

C21H28N2O6

Molecular Weight

404.5 g/mol

IUPAC Name

diethyl 5-[(3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C21H28N2O6/c1-7-27-19(24)16-11(4)13(6)22-14(16)10-15-17(20(25)28-8-2)12(5)18(23-15)21(26)29-9-3/h22-23H,7-10H2,1-6H3

InChI Key

RHPXTDYRQAZNKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C)CC2=C(C(=C(N2)C(=O)OCC)C)C(=O)OCC

Origin of Product

United States

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